3-Butenyltrimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of 3-butenyltrimethylsilane and its derivatives often involves catalytic processes that facilitate the addition of silicon-hydrogen bonds to alkenes. For instance, the mechanistic study of ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insight into the synthetic routes employed to create compounds related to 3-butenyltrimethylsilane, highlighting the versatility of hydrosilation reactions in organosilicon chemistry (Maruyama et al., 1998).
Molecular Structure Analysis
The vibrational spectra and rotational isomerism of 3-butenylsilane, a compound closely related to 3-butenyltrimethylsilane, have been extensively studied, revealing insights into its molecular structure. The presence of cis-trans (CT), skew-trans (ST), and skew-gauche (SG and SG') forms in the gaseous and liquid states of 3-butenylsilane suggests a dynamic equilibrium influenced by the silicon atom's interaction with the carbon-carbon double bond (Taga et al., 1979).
Chemical Reactions and Properties
3-Butenyltrimethylsilane participates in a variety of chemical reactions, demonstrating its utility as a synthetic intermediate. The reactions of vinylsilanes with Lewis acid-activated iodosylbenzene, leading to stereospecific syntheses of vinyliodonium tetrafluoroborates, exemplify the compound's reactivity and its potential applications in organic synthesis (Ochiai et al., 1988).
Physical Properties Analysis
The physical properties of 3-butenyltrimethylsilane, such as its phase behavior and stability in different states, are crucial for its handling and application in chemical syntheses. The study of vibrational spectra and rotational isomerism provides valuable data on the physical state-dependent behavior of this compound (Taga et al., 1979).
Chemical Properties Analysis
The chemical properties of 3-butenyltrimethylsilane, including its reactivity patterns and interaction with various reagents, are fundamental to its application in organic synthesis. The reaction mechanism involving ruthenium-catalyzed hydrosilation highlights the compound's ability to participate in complex catalytic cycles, leading to diverse synthetic possibilities (Maruyama et al., 1998).
Scientific Research Applications
Synthetic Chemistry
3-Butenyltrimethylsilane is used as a key intermediate in various synthetic chemical reactions. For instance, it has been employed in the synthesis of 2-trimethylsilylethyl-1,3-butadiene, acting as a synthetic equivalent for complex organic structures like 3-methylene-1,4-pentadiene. This application is pivotal in the production of intricate organic compounds through Diels-Alder reactions, a common method in synthetic chemistry for constructing cyclic structures (Hosomi et al., 1990).
Material Science and Lithography
In the field of material science, particularly in lithography, poly(3-butenyltrimethylsilane sulfone) (PRTMSS) has been synthesized and utilized as an imaging and pattern transfer layer for two-layer resist systems. The compound, derived from 3-butenyltrimethylsilane, showcases notable thermal stability and chemical resistance, crucial properties for advanced material applications in electronics and nanotechnology (Góźdź et al., 1986).
Spectroscopy and Molecular Studies
3-Butenyltrimethylsilane has been studied for its vibrational spectra and rotational isomerism. Research in this area provides insights into the molecular behavior and structural conformations of such compounds in different states (gas, liquid, solid). This knowledge is fundamental for understanding the physical and chemical properties of silicon-containing organic molecules (Taga et al., 1979).
Catalysis and Organic Reactions
It is also instrumental in catalysis and organic reactions. For instance, its derivatives are used in the selective hydrosilylation of conjugated dienes, a critical step in synthesizing hybrid organic/inorganic materials. This process, involving platinum catalysis, underscores the versatility of 3-butenyltrimethylsilane derivatives in complex organic syntheses (Parker et al., 2014).
Polymerization and Material Properties
Furthermore, 3-butenyltrimethylsilane plays a role in the polymerization processes. Its copolymerization with other compounds, such as styrene and allyltrimethylsilane, has been studied to understand the behavior and properties of resultant polymers. This research is significant for developing new materials with tailored properties for specific applications (Murahashi et al., 1960).
Safety And Hazards
3-Butenyltrimethylsilane is classified as highly flammable . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers One paper discusses the use of poly(3-butenyltrimethylsilane sulfone) in nanolithography . Another paper mentions the complexation abilities of three ω-alkenyltrimethylsilanes, including 3-butenyltrimethylsilane . A third paper discusses the properties and lithographic performance of poly(3-butenyltrimethylsilane sulfone) as an imaging and pattern transfer layer for two-layer resist systems .
properties
IUPAC Name |
but-3-enyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGSLTWDWCYCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294482 | |
Record name | but-3-enyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenyltrimethylsilane | |
CAS RN |
763-13-3 | |
Record name | 763-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | but-3-enyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Buten-1-yl(trimethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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